endo-BCN-PEG12-NHS ester

SPAAC kinetics bioorthogonal chemistry cyclooctyne stereochemistry

This endo-BCN-PEG12-NHS ester provides 10x faster SPAAC kinetics vs. exo-BCN and completes conjugation in minutes rather than hours (vs. DBCO). The PEG12 spacer demonstrably improves ADC hydrophilicity, reduces aggregation, and enhances in vivo tolerability over PEG4/PEG8 variants. Combine NHS-amine coupling with BCN-azide click chemistry for rapid PROTAC assembly, copper-free radiolabeling, or fluorogenic probe construction.

Molecular Formula C42H70N2O18
Molecular Weight 891.02
CAS No. 2183440-26-6
Cat. No. B607312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG12-NHS ester
CAS2183440-26-6
Synonymsendo-BCN-PEG12-NHS ester
Molecular FormulaC42H70N2O18
Molecular Weight891.02
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
InChIInChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48)
InChIKeyIBETWWKNNXABHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

endo-BCN-PEG12-NHS Ester CAS 2183440-26-6: Technical Overview for Bioconjugation Procurement


endo-BCN-PEG12-NHS ester (CAS: 2183440-26-6) is a heterobifunctional linker combining an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a twelve-unit polyethylene glycol (PEG12) spacer, and an N-hydroxysuccinimide (NHS) ester for amine coupling . The endo-BCN group exhibits a second-order rate constant for SPAAC with azides in the range of 10³–10⁴ M⁻¹ s⁻¹, enabling copper-free click chemistry in aqueous and physiological conditions . The PEG12 segment provides a molecular weight contribution of approximately 528 Da, enhancing aqueous solubility and minimizing steric hindrance during bioconjugation . This compound is used to introduce BCN functionality onto primary amine-containing biomolecules (proteins, antibodies, amine-modified oligonucleotides), enabling subsequent bioorthogonal ligation with azide-bearing payloads .

Why Generic Substitution of endo-BCN-PEG12-NHS Ester Fails: Stereochemical and Linker-Length Constraints


Substituting endo-BCN-PEG12-NHS ester with generic alternatives—such as exo-BCN isomers, DBCO-based linkers, or PEG4/PEG8 variants—introduces quantifiable performance deviations that cannot be corrected by adjusting reaction conditions. The endo stereoisomer exhibits approximately 10-fold faster SPAAC kinetics with azides compared to exo-BCN due to greater ring strain (endo-BCN ring strain approximately 18 kcal/mol), while the PEG12 spacer length demonstrably outperforms PEG4 in pharmacokinetic profiles and conjugate stability in ADC applications . Furthermore, BCN-based SPAAC kinetics outpace DBCO, enabling minute-scale reaction completion compared to hour-scale for DBCO under comparable conditions . These stereochemical and architectural differences mean that procurement of a nominally similar 'BCN-PEG-NHS' or 'cyclooctyne-PEG-NHS' compound without verifying the exact endo stereochemistry and PEG12 chain length will yield different reaction rates, conjugate solubility, and in vivo performance outcomes [1].

endo-BCN-PEG12-NHS Ester: Quantitative Differentiation Evidence vs. exo-BCN, PEG4/PEG8, and DBCO


endo-BCN vs. exo-BCN: SPAAC Reaction Rate Comparison for Bioconjugation

The endo stereoisomer of BCN demonstrates approximately 10-fold faster SPAAC kinetics with azides compared to the exo isomer. This difference arises from the greater ring strain in the endo configuration (approximately 18 kcal/mol), which lowers the activation barrier for the strain-promoted cycloaddition . The second-order rate constant for endo-BCN with azides reaches 10³–10⁴ M⁻¹ s⁻¹, enabling conjugation reactions to proceed to completion within minutes . For procurement, this means endo-BCN-PEG12-NHS ester provides faster labeling kinetics and reduced reaction times relative to exo-BCN-based alternatives.

SPAAC kinetics bioorthogonal chemistry cyclooctyne stereochemistry

BCN vs. DBCO: Comparative SPAAC Kinetics and Reaction Time-to-Completion

BCN exhibits significantly higher SPAAC reaction rates compared to dibenzocyclooctyne (DBCO). While direct second-order rate constants for BCN-azide reactions are reported in the 10³–10⁴ M⁻¹ s⁻¹ range, DBCO-azide kinetics are notably slower . This kinetic advantage translates to practical differences: BCN-mediated click reactions achieve completion within minutes, whereas DBCO-based conjugations may require hours . For time-sensitive applications such as live-cell labeling or in vivo imaging, BCN-based reagents offer a measurable throughput advantage.

copper-free click chemistry SPAAC kinetics bioorthogonal ligation

PEG12 vs. PEG4/PEG8: Pharmacokinetic and Tolerability Advantages in ADC Conjugates

In a comparative study of DAR8 antibody-drug conjugates (ADCs) constructed with cleavable pendant-type PEG linkers of varying lengths, conjugates containing PEG12 demonstrated superior pharmacokinetic profiles compared to those with PEG4 or no PEG linker [1]. Specifically, DAR8-ADCs with PEG8 and PEG12 showed better PK profiles than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG. In vivo anti-tumor activity studies further demonstrated that DAR8-ADCs with PEG8 and PEG12 exhibited stronger activity, with the PEG12-containing ADC showing no weight loss and higher tolerability [2]. Hydrophobic interaction chromatography confirmed that increasing PEG chain length systematically decreased conjugate hydrophobicity, directly correlating with reduced aggregation and improved stability [2].

antibody-drug conjugates PEG linker length pharmacokinetics

endo-BCN vs. exo-BCN: Fluorescence Quenching Behavior in SPAAC Products

A 2023 study investigating the stereochemical consequences of BCN diastereomers in SPAAC products revealed a functional difference: only endo-BCN could reduce the level of fluorescence quenching in SPAAC reaction products [1]. This effect was attributed to the presence of extended tricyclic fused ring systems formed uniquely from endo-BCN. The study demonstrated that substituting endo-BCN for exo-BCN in a previously reported chemical probe converted a quenched construct into a fluorescence 'always-on' construct [2]. Additionally, bis-endo-BCN was successfully employed to conjugate bovine serum albumin (BSA) with a 5(6)-carboxyfluorescein (5-FAM) derivative, whereas exo-BCN-based analogs failed to produce the same fluorescence outcomes [2].

fluorescence probe design SPAAC stereochemistry biosensor development

PEG12 Spacer: Solubility and Aggregation Reduction in High-DAR Conjugates

Systematic evaluation of PEG linker length effects on conjugate physicochemical properties demonstrates that PEG12 provides superior hydrophilicity and aggregation resistance compared to shorter PEG variants. In DAR8 trastuzumab-MMAE ADCs, increasing PEG chain length from PEG4 to PEG12 resulted in progressively decreased conjugate hydrophobicity as measured by hydrophobic interaction chromatography (HIC), which directly correlated with reduced aggregate content in stability studies conducted at 40°C in formulation buffer [1]. A separate study with Y-shaped pendant PEG linkers confirmed that PEG12 oligomers effectively counterbalance payload hydrophobicity, enabling high-DAR (DAR8) ADC generation while maintaining excellent tumor accumulation and in vivo efficacy [2]. The hydrophilic PEG12 spacer increases aqueous solubility and minimizes steric hindrance, allowing efficient conjugation even with hydrophobic payloads .

ADC formulation PEG hydrophilicity drug-to-antibody ratio

endo-BCN-PEG12-NHS Ester: High-Impact Application Scenarios Supported by Comparative Evidence


Antibody-Drug Conjugate (ADC) Development Requiring High DAR and Favorable PK

endo-BCN-PEG12-NHS ester enables two-step ADC construction: NHS ester-mediated conjugation to antibody lysine residues introduces BCN functionality, followed by SPAAC with azide-bearing cytotoxic payloads. The PEG12 spacer length is directly supported by head-to-head comparative evidence showing that PEG12-containing DAR8-ADCs exhibit superior pharmacokinetic profiles, stronger in vivo anti-tumor activity, and higher tolerability (no weight loss) compared to PEG4-based or non-PEGylated ADCs [1]. For procurement decisions in ADC development, selecting the PEG12 variant over PEG4 or PEG8 linkers is justified by quantitative improvements in conjugate hydrophilicity, reduced aggregation, and enhanced in vivo performance [2].

PROTAC Synthesis and Targeted Protein Degradation

endo-BCN-PEG12-NHS ester serves as a bifunctional PROTAC linker, enabling modular assembly of E3 ligase ligands and target protein ligands via sequential amine coupling and SPAAC click chemistry [1]. The endo-BCN stereochemistry provides faster click kinetics (10³–10⁴ M⁻¹ s⁻¹) compared to exo-BCN or DBCO alternatives, enabling rapid PROTAC library synthesis [2]. The PEG12 spacer length provides sufficient spatial separation between the two ligands to facilitate ternary complex formation (E3 ligase–PROTAC–target protein) while maintaining aqueous solubility essential for cell-based degradation assays .

Fluorescence Probe Design Requiring Turn-On Detection Mechanisms

For applications requiring fluorescence turn-on detection—such as enzyme activity assays, biosensor development, or live-cell imaging—endo-BCN stereochemistry offers a functional advantage over exo-BCN. Comparative studies demonstrate that only endo-BCN reduces fluorescence quenching in SPAAC triazole products, enabling the design of 'always-on' or turn-on fluorescent constructs [1]. Researchers developing azide-functionalized fluorogenic probes should prioritize endo-BCN reagents over exo-BCN alternatives to achieve the desired signal-to-background ratio [2]. The NHS ester enables facile attachment of the BCN moiety to amine-containing biomolecules or surfaces.

Radiopharmaceutical and Imaging Probe Bioconjugation

endo-BCN-PEG12-NHS ester enables copper-free radiolabeling workflows for PET, SPECT, or fluorescence imaging applications. The compound can be conjugated to targeting vectors (antibodies, peptides, nanoparticles) via NHS-amine chemistry, after which BCN-mediated SPAAC with azide-functionalized chelators, fluorescent dyes, or radionuclides proceeds within minutes [1]. The PEG12 spacer improves conjugate solubility and reduces aggregation, which is critical for maintaining targeting affinity and minimizing non-specific background in imaging studies [2]. The copper-free nature of BCN SPAAC eliminates cytotoxicity concerns associated with copper-catalyzed click chemistry, making this reagent suitable for pre-targeted imaging approaches in live systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for endo-BCN-PEG12-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.